2-cyano-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and an acetohydrazide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-nitrobenzaldehyde with 4-methoxybenzylamine to form the corresponding hydrazone intermediate. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction.
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Cyanoacetylation: : The hydrazone intermediate is then reacted with cyanoacetic acid or its ester derivative in the presence of a base such as sodium ethoxide or potassium carbonate. This step results in the formation of the desired 2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE
- 2-CYANO-N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-CYANO-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an enzyme inhibitor and its ability to undergo specific chemical transformations.
Properties
Molecular Formula |
C17H14N4O4 |
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Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-cyano-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H14N4O4/c18-10-9-17(22)20-19-11-13-3-7-16(8-4-13)25-12-14-1-5-15(6-2-14)21(23)24/h1-8,11H,9,12H2,(H,20,22)/b19-11+ |
InChI Key |
ATTHSDOHLIPAJL-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)CC#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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